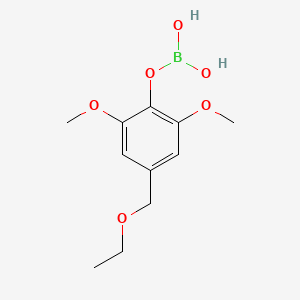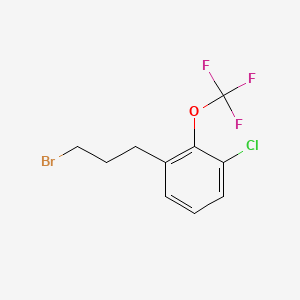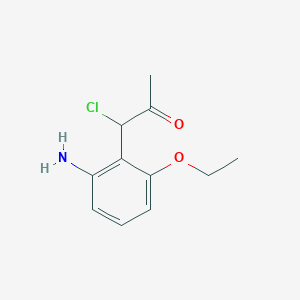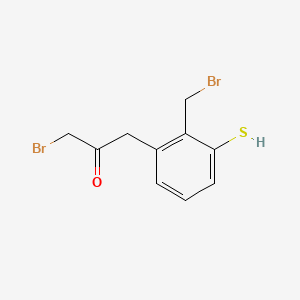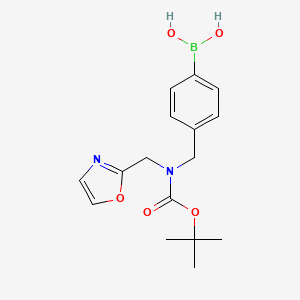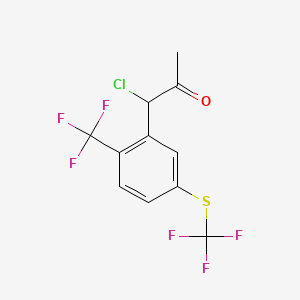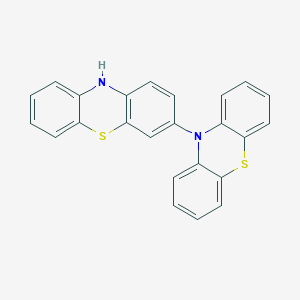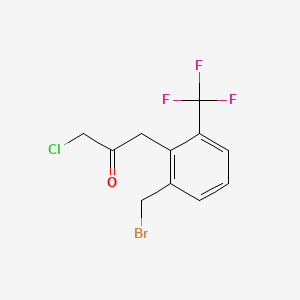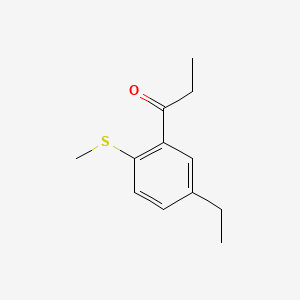
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure and the presence of both amine and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the amine intermediate with ®-2-hydroxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or amides.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine and ester functional groups. Its chiral nature makes it valuable for studying stereoselective processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate
Uniqueness
The uniqueness of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both amine and ester functional groups, along with the difluorophenyl moiety, provides a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1 |
InChI Key |
GUESUQPLVFMJIT-OVOOGNLCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


